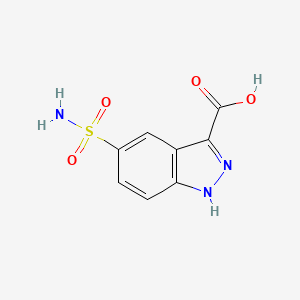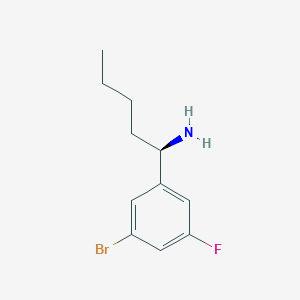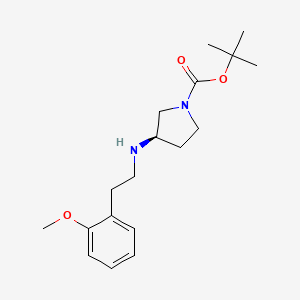
(R)-tert-butyl3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C18H28N2O3 and a molecular weight of 320.43 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of ®-tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate involves several stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
®-tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
®-tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
®-tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate: This compound lacks the ®-configuration, which may result in different biological activities.
tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate derivatives: These derivatives have modifications in the pyrrolidine ring or the phenethylamino moiety, leading to variations in their properties and applications.
The uniqueness of ®-tert-butyl 3-(2-methoxyphenethylamino)pyrrolidine-1-carboxylate lies in its specific configuration and the resulting effects on its chemical and biological properties.
Eigenschaften
Molekularformel |
C18H28N2O3 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-[2-(2-methoxyphenyl)ethylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-12-10-15(13-20)19-11-9-14-7-5-6-8-16(14)22-4/h5-8,15,19H,9-13H2,1-4H3/t15-/m1/s1 |
InChI-Schlüssel |
OHHKZDFUTRHVLP-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NCCC2=CC=CC=C2OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



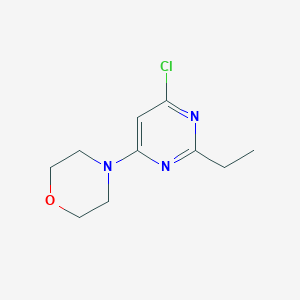
![(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13029403.png)
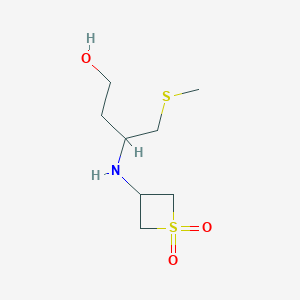


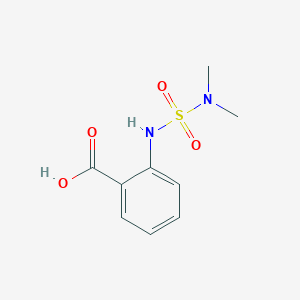
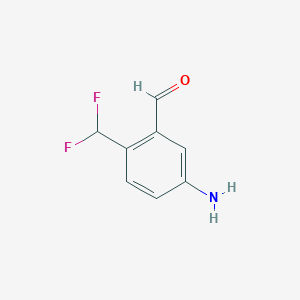
![4-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029452.png)

